Zaleplon-d4

Vue d'ensemble

Description

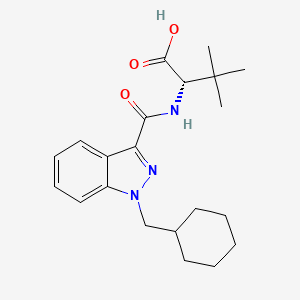

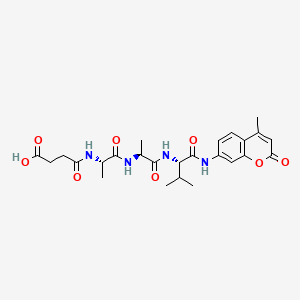

Zaleplon-d4 is a deuterated form of Zaleplon, a nonbenzodiazepine hypnotic agent used primarily for the treatment of insomnia. The compound is characterized by the replacement of hydrogen atoms with deuterium, which can be useful in various analytical and research applications. This compound is often used as an internal standard in mass spectrometry due to its stability and distinct mass difference from the non-deuterated form .

Applications De Recherche Scientifique

Zaleplon-d4 is widely used in scientific research, particularly in the following fields:

Chemistry: As an internal standard in mass spectrometry for the quantitation of Zaleplon levels in biological samples.

Biology: Used in studies involving the metabolism and pharmacokinetics of Zaleplon.

Medicine: Research on the efficacy and safety of Zaleplon as a hypnotic agent.

Industry: Quality control and analytical testing in pharmaceutical manufacturing

Mécanisme D'action

Zaleplon-d4 exerts its effects through subunit modulation of the gamma-aminobutyric acid-benzodiazepine receptor chloride channel macromolecular complex. It binds selectively to the brain omega-1 receptor located on the alpha subunit of the gamma-aminobutyric acid-A/chloride ion channel receptor complex. This binding potentiates the inhibitory effects of gamma-aminobutyric acid, leading to sedative and hypnotic effects .

Safety and Hazards

Orientations Futures

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Zaleplon-d4 involves the use of deuterated reagents to replace hydrogen atoms with deuterium. One common method starts with m-nitrobenzaldehyde and triethylamine as raw materials. The core structure of Zaleplon is constructed through a one-pot series reaction without the need for transition metal catalysis. This method is efficient and selective, reducing the formation of isomers and by-products .

Industrial Production Methods

For industrial production, the synthesis route is optimized to ensure high yield and purity. The process involves the reduction of nitro groups and subsequent modifications to introduce the deuterium atoms. The reaction conditions are carefully controlled to maintain the integrity of the deuterated compound and to minimize contamination with non-deuterated forms .

Analyse Des Réactions Chimiques

Types of Reactions

Zaleplon-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Halogenation and other substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce oxides, while reduction can yield amines. Substitution reactions can introduce various halogenated derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

Zolpidem: Another nonbenzodiazepine hypnotic agent with a similar mechanism of action but different pharmacokinetic properties.

Zopiclone: A nonbenzodiazepine hypnotic with a longer half-life compared to Zaleplon.

Eszopiclone: An enantiomer of Zopiclone with similar hypnotic effects

Uniqueness

Zaleplon-d4 is unique due to its deuterated nature, which provides enhanced stability and distinct mass spectrometric properties. This makes it particularly valuable as an internal standard in analytical applications. Additionally, its rapid elimination and short half-life result in fewer residual side effects compared to other hypnotics .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Zaleplon-d4 involves the incorporation of four deuterium atoms into the Zaleplon molecule. This can be achieved by using deuterated starting materials and/or deuterated reagents during the synthesis process. One approach to synthesize Zaleplon-d4 is by using the Pd-Catalyzed Hydrogenation method.", "Starting Materials": [ "4-Bromo-2-nitrobenzophenone-d4", "Ethyl-2-bromo-2-methylpropionate", "Sodium borohydride-d4", "Sodium hydroxide-d4", "Hydrochloric acid-d4", "Methanol-d4", "Ethanol-d4", "Water-d4" ], "Reaction": [ "Step 1: Synthesis of 4-Bromo-2-nitrobenzophenone-d4 by reacting 4-Bromo-2-nitrobenzophenone with deuterated hydrogen gas using a Pd-Catalyst.", "Step 2: Synthesis of Ethyl-2-bromo-2-methylpropionate-d4 by reacting Ethyl-2-bromo-2-methylpropionate with deuterated hydrogen gas using a Pd-Catalyst.", "Step 3: Reduction of 4-Bromo-2-nitrobenzophenone-d4 to 4-Bromo-2-aminobenzophenone-d4 using Sodium borohydride-d4 as a reducing agent.", "Step 4: Condensation of 4-Bromo-2-aminobenzophenone-d4 with Ethyl-2-bromo-2-methylpropionate-d4 in the presence of Sodium hydroxide-d4 to form Zaleplon-d4.", "Step 5: Purification of Zaleplon-d4 by recrystallization using Methanol-d4, Ethanol-d4, and Water-d4 as solvents." ] } | |

Numéro CAS |

1781887-91-9 |

Formule moléculaire |

C17H15N5O |

Poids moléculaire |

309.36 g/mol |

Nom IUPAC |

N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)-2,4,5,6-tetradeuteriophenyl]-N-ethylacetamide |

InChI |

InChI=1S/C17H15N5O/c1-3-21(12(2)23)15-6-4-5-13(9-15)16-7-8-19-17-14(10-18)11-20-22(16)17/h4-9,11H,3H2,1-2H3/i4D,5D,6D,9D |

Clé InChI |

HUNXMJYCHXQEGX-FMJFQTNXSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1[2H])N(CC)C(=O)C)[2H])C2=CC=NC3=C(C=NN23)C#N)[2H] |

SMILES |

CC(N(CC)C1=C([2H])C(C2=CC=NC3=C(C#N)C=NN23)=C([2H])C([2H])=C1[2H])=O |

SMILES canonique |

CCN(C1=CC=CC(=C1)C2=CC=NC3=C(C=NN23)C#N)C(=O)C |

Apparence |

A 100 µg/ml or 1 mg/ml solution in methanol |

Synonymes |

CL 284,846 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine,1-methylester](/img/structure/B593351.png)

![17beta-Hydroxy-androstano[3,2-c]isoxazole](/img/structure/B593352.png)

![[3,2-c]Pyrazole-androst-4-en-17beta-ol](/img/structure/B593353.png)

![5-[3-(Naphthalene-1-carbonyl)indazol-1-YL]pentanoic acid](/img/structure/B593369.png)